molecular formula C10H11ClO3 B8722962 Ethyl (5-chloro-2-hydroxyphenyl)acetate

Ethyl (5-chloro-2-hydroxyphenyl)acetate

Cat. No.: B8722962
M. Wt: 214.64 g/mol
InChI Key: LOXCSBAKGSKTKZ-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-2-hydroxyphenyl)acetate (CAS 76322-41-3) is a phenolic ester with the molecular formula C 10 H 11 ClO 3 and a molecular weight of 214.64 g/mol . This compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an ester group and a chloro-substituted hydroxyphenyl ring, makes it a valuable precursor for developing more complex molecules. Scientific literature highlights the application of the 5-chloro-2-hydroxyphenyl moiety in the synthesis of novel heterocyclic compounds with significant bioactivity . For instance, this scaffold is utilized in creating pyrrolidin-2-one derivatives that have been identified as potent antioxidants, with some exhibiting activity superior to ascorbic acid in radical scavenging assays . Researchers value this compound for constructing molecular libraries aimed at discovering new therapeutic agents, particularly for pathologies involving oxidative stress. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,12H,2,6H2,1H3

InChI Key

LOXCSBAKGSKTKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Synthesis of Derivatives
Ethyl (5-chloro-2-hydroxyphenyl)acetate serves as a precursor for synthesizing various derivatives that exhibit significant biological activities. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant properties. Some of these compounds demonstrated antioxidant activity greater than that of ascorbic acid, indicating their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Antioxidant Activity
Research has shown that compounds derived from this compound can effectively scavenge free radicals. The DPPH radical scavenging method revealed that certain derivatives possess remarkable reducing power, which is crucial in preventing cellular damage caused by oxidative stress .

Antimicrobial Applications

Antibacterial and Antifungal Properties
this compound and its derivatives have been evaluated for their antimicrobial activities against various pathogens. Studies demonstrate that certain synthesized compounds exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were compared with established antibiotics, showcasing the potential of these compounds in developing new antimicrobial agents .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget OrganismsMIC (µg/mL)Reference
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidAntioxidantN/AN/A
Ethyl 3-[(2-Hydroxy-5-chlorophenyl)amino]but-2-enoateAntibacterialE. coli, S. aureus32
Ethyl 3-[(2-Hydroxy-5-chlorophenyl)amino]but-2-enoateAntifungalCandida tenuis, Aspergillus niger64

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl (5-Chloro-2-Hydroxyphenyl)Acetate and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-Cl, 2-OH C₁₀H₁₁ClO₃ 214.65 Intermediate in anticancer agents
Ethyl 2-(5-chloro-2-fluorophenyl)acetate 5-Cl, 2-F C₁₀H₉ClFO₃ 231.63 Pharmaceutical intermediate
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 2-OH, 5-NO₂ C₁₀H₁₁NO₅ 225.20 Drug synthesis intermediate
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Cl, phenoxy C₁₂H₁₃ClO₄ 268.68 Chemical synthesis
Ethyl 2-(5-chloro-2-ethoxyphenyl)-2-oxoacetate 5-Cl, 2-OEt, oxo C₁₂H₁₃ClO₄ 268.68 Research applications

Structural and Electronic Effects

  • Hydroxyl vs. Fluoro/Nitro Groups: The hydroxyl group in the parent compound enhances hydrogen bonding, increasing solubility in polar solvents. The nitro group in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is strongly electron-withdrawing, which may alter reactivity in electrophilic substitution reactions .
  • Chlorine Position and Bioactivity :

    • Chlorine at the 5-position is conserved across several analogs (e.g., ), likely due to its role in enhancing lipophilicity and binding affinity in bioactive molecules.
  • Ester Modifications: Ethyl 2-(4-chlorophenoxy)acetoacetate incorporates a phenoxy group, extending conjugation and altering steric effects compared to the parent compound . The oxo group in Ethyl 2-(5-chloro-2-ethoxyphenyl)-2-oxoacetate introduces a ketone functionality, enabling participation in keto-enol tautomerism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (5-chloro-2-hydroxyphenyl)acetate?

  • Methodological Answer : A widely used synthesis involves reacting 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF under reflux. After heating, the product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄, yielding the compound in ~80% purity. Recrystallization from CH₂Cl₂ is recommended for obtaining high-quality crystals . Alternative routes include condensation reactions with ethyl cyanoacetate under nitrogen, using ammonium acetate as a catalyst in ethanol at elevated temperatures .

Q. Which purification techniques are effective for isolating this compound?

  • Methodological Answer : Post-synthesis, liquid-liquid extraction with ethyl acetate is standard due to its efficiency in separating organic products from aqueous layers. Subsequent washing with saturated brine removes residual DMF or salts. Drying the organic phase over anhydrous Na₂SO₄ ensures moisture removal. For crystalline purity, slow evaporation of CH₂Cl₂ solutions at room temperature is effective . Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) may resolve isomers or byproducts .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (e.g., doublets at δ 6.69–7.88 ppm for substituted benzene rings) and ester groups (e.g., triplet for CH₂CH₃). ¹³C NMR confirms carbonyl (C=O) and quaternary carbons .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M-H]⁻ at m/z 423.27) and fragmentation patterns consistent with chlorine isotopes .
  • IR : Strong absorption bands for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) groups are critical .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst and Solvent : Use anhydrous DMF as a polar aprotic solvent to enhance nucleophilic substitution. Potassium carbonate acts as both a base and desiccant .
  • Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .
  • Temperature and Time : Extended reflux (e.g., 16 hours at 110°C) improves conversion rates in multi-step condensations .
  • Workup : Optimize extraction volumes (e.g., 2 × 20 mL ethyl acetate) to minimize product loss .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with density functional theory (DFT)-calculated values to confirm assignments. For example, aromatic proton environments can be modeled using software like Gaussian .
  • Crystallographic Validation : Resolve ambiguities in stereochemistry or substituent positioning via single-crystal X-ray diffraction. Software like SHELXL refines bond lengths and angles against experimental data .
  • Isotopic Clustering in MS : Analyze chlorine isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio) to distinguish molecular fragments from background noise .

Q. How is single-crystal X-ray diffraction utilized in confirming the molecular structure of this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of dichloromethane or ethanol solutions to ensure well-ordered lattices .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Measure cell parameters (e.g., triclinic P1 symmetry, a = 10.1041 Å, b = 10.6788 Å) .
  • Refinement : Apply SHELXL for least-squares refinement. Riding models for hydrogen atoms (C-H = 0.93–0.97 Å) improve accuracy. Report R₁ values < 0.05 for high-confidence structures .

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